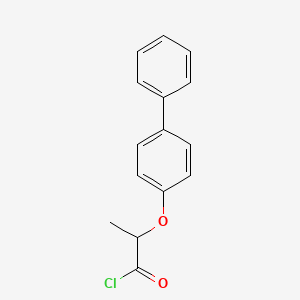

2-(Biphenyl-4-yloxy)propanoyl chloride

Description

BenchChem offers high-quality 2-(Biphenyl-4-yloxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Biphenyl-4-yloxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-phenylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFTCOTMJBHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(Biphenyl-4-yloxy)propanoyl chloride" CAS number and properties

Topic: "2-(Biphenyl-4-yloxy)propanoyl chloride" CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Chemical Identity, Synthesis Protocols, and Application in Medicinal Chemistry

Executive Summary

2-(Biphenyl-4-yloxy)propanoyl chloride (CAS: 1160264-64-1 ) is a specialized acyl chloride intermediate used primarily in the synthesis of pharmaceutical pharmacophores and agrochemical agents. Structurally, it consists of a biphenyl core linked via an ether bond to a chiral propionyl chloride tail. This motif is a "privileged structure" in medicinal chemistry, serving as a scaffold for PPAR agonists (fibrates) and auxin-mimic herbicides (phenoxypropionic acids).

This guide provides a comprehensive technical analysis of the compound, including its physicochemical profile, validated synthesis routes, and handling protocols for laboratory and industrial applications.

Chemical Identity & Properties

The following data aggregates available experimental values and high-confidence predicted properties based on structural analogs (e.g., Fenofibrate intermediates).

Table 1: Physicochemical Profile

| Property | Description / Value | Note |

| CAS Number | 1160264-64-1 | Unique Identifier |

| IUPAC Name | 2-([1,1'-Biphenyl]-4-yloxy)propanoyl chloride | Also: 2-(4-Phenylphenoxy)propionyl chloride |

| Molecular Formula | C₁₅H₁₃ClO₂ | |

| Molecular Weight | 260.72 g/mol | |

| Appearance | Off-white to pale yellow solid or semi-solid | Low-melting solid (Predicted MP: 45–55°C) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |

| Reactivity | High (Acyl Chloride) | Susceptible to hydrolysis and nucleophilic attack |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive; store in desiccator |

Synthesis & Manufacturing Workflow

The synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride follows a convergent three-step pathway. The core challenge is establishing the ether linkage without alkylating the aromatic ring (C-alkylation vs. O-alkylation).

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the transformation from 4-phenylphenol to the final acid chloride.

Figure 1: Synthetic pathway for 2-(Biphenyl-4-yloxy)propanoyl chloride.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for phenoxy-acid chlorides (e.g., Fenofibrate synthesis).

Step 1: Etherification (Williamson Synthesis)

-

Reagents : Charge a reactor with 4-Phenylphenol (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), and solvent (Acetone or DMF).

-

Addition : Add Ethyl 2-chloropropionate (1.2 eq) dropwise at room temperature.

-

Reaction : Heat to reflux (60–80°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until phenol is consumed.

-

Workup : Filter inorganic salts. Concentrate filtrate.[1] Partition residue between Ethyl Acetate and Water.[1][2] Dry organic layer (Na₂SO₄) and evaporate to yield the ester.

Step 2: Hydrolysis to Acid

-

Dissolve the ester in Methanol/Water (3:1).

-

Add NaOH (2.0 eq) and stir at 50°C for 2 hours.

-

Acidify with HCl (1M) to pH 2. The 2-(Biphenyl-4-yloxy)propanoic acid will precipitate. Filter and dry.[1]

Step 3: Acid Chloride Formation (The Target)

-

Setup : Place the dried acid (1.0 eq) in a dry flask under Argon.

-

Chlorination : Add Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) with a catalytic drop of DMF.

-

Conditions : Reflux (70°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Isolation : Remove excess SOCl₂ via vacuum distillation. The residue is the crude 2-(Biphenyl-4-yloxy)propanoyl chloride .

-

Purification: Usually used crude for subsequent steps due to instability. If necessary, distill under high vacuum.

-

Applications in Drug Development

This compound acts as a lipophilic "warhead" for introducing the biphenyl-phenoxy motif.

PPAR Agonists (Fibrates)

The structure is an analog of the fibrate class of lipid-lowering drugs (e.g., Fenofibrate , Clofibrate ).

-

Mechanism : The phenoxy-acid moiety mimics fatty acids, binding to Peroxisome Proliferator-Activated Receptor alpha (PPARα).

-

Utility : Researchers use CAS 1160264-64-1 to synthesize novel fibrate analogs by reacting it with different alcohols (to make esters) or amines (to make amides) to optimize lipophilicity (LogP) and metabolic stability.

Herbicide Discovery (Auxin Mimics)

The 2-phenoxypropionic acid core is the pharmacophore for herbicides like Mecoprop and Fenoprop .

-

Mode of Action : Acts as a synthetic auxin, causing uncontrolled growth in broadleaf weeds.

-

Research Use : Used to synthesize metabolic probes to study resistance mechanisms in Poaceae (grass) species.

Handling & Safety Protocols

Warning : Acid chlorides are corrosive and lachrymators.

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat. Work strictly in a fume hood.

-

Moisture Control : The compound reacts violently with water to release Hydrochloric Acid (HCl) gas. All glassware must be flame-dried.

-

Quenching : Quench excess reagent by slowly adding to a stirred solution of Sodium Bicarbonate (NaHCO₃) and ice.

-

Storage : Store in a tightly sealed vial with a PTFE-lined cap, preferably in a secondary container with desiccant at 4°C.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 10082414, 2-(4-Biphenyl)propionic acid. (Parent Acid Reference). Retrieved from [Link]

-

Wikipedia . (2025). Fenoprop (Silvex) and Phenoxy Herbicides. Retrieved from [Link]

Sources

"2-(Biphenyl-4-yloxy)propanoyl chloride" molecular weight and formula

Physicochemical Profiling, Synthetic Protocols, and Application Workflows

Molecular Identity & Stoichiometry

2-(Biphenyl-4-yloxy)propanoyl chloride is a highly reactive acyl chloride intermediate derived from the corresponding aryloxypropionic acid. It serves as a critical electrophilic building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metalloproteinase (MMP) inhibitors, and aryloxyphenoxypropionate herbicides.

The following data establishes the core physicochemical baseline for stoichiometric calculations in synthetic workflows.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 2-([1,1'-Biphenyl]-4-yloxy)propanoyl chloride | Also known as 2-(4-Phenylphenoxy)propionyl chloride |

| CAS Number | 1160264-64-1 | Specific to the chloride derivative [1, 2] |

| Molecular Formula | C₁₅H₁₃ClO₂ | |

| Molecular Weight | 260.72 g/mol | Use this value for molar equivalent calculations |

| Parent Acid | 2-(Biphenyl-4-yloxy)propionic acid | CAS: 10082414; MW: 242.27 g/mol [3] |

| Physical State | Solid or viscous oil (dependent on purity) | Moisture sensitive; hydrolyzes to parent acid |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

Structural SMILES

CC(Oc1ccc(cc1)c2ccccc2)C(=O)Cl

Structural Analysis & Reactivity Profile

The molecule features three distinct structural domains that dictate its chemical behavior and pharmacological potential. Understanding these domains is essential for predicting side reactions during derivatization.

-

The Biphenyl Scaffold: A lipophilic, aromatic system that provides steric bulk and hydrophobic binding interactions (pi-stacking) in protein active sites. It is relatively inert to standard acylating conditions.

-

The Ether Linkage: The 4-position ether oxygen donates electron density into the central benzene ring, slightly activating it, though the para-position is blocked by the phenyl group.

-

The Acyl Chloride Terminus: The site of high electrophilicity. The adjacent chiral center (C2 of the propanoyl group) is prone to racemization under forcing conditions or in the presence of strong bases due to the acidity of the alpha-proton.

Pathway Visualization: Structural Reactivity Logic

Figure 1: Structural decomposition linking molecular domains to synthetic risks and utility.

Synthesis Protocol: Self-Validating Workflow

Objective: Synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride from its parent acid using Thionyl Chloride (SOCl₂). Scale: 10 mmol (approx. 2.42 g of parent acid).

Reagents & Equipment

-

Precursor: 2-(Biphenyl-4-yloxy)propionic acid (Dry, >98% purity).

-

Reagent: Thionyl Chloride (SOCl₂) - 1.5 to 2.0 equivalents.

-

Catalyst: DMF (N,N-Dimethylformamide) - 2-3 drops (Vilsmeier-Haack intermediate formation).

-

Solvent: Toluene (anhydrous) or neat SOCl₂.

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ line).

-

Expert Insight: Acid chloride formation generates HCl and SO₂ gases. Ensure the system is vented to a scrubber (NaOH trap).

-

-

Charging: Add 2-(Biphenyl-4-yloxy)propionic acid (2.42 g, 10 mmol) to the flask.

-

Reagent Addition:

-

Add anhydrous Toluene (10 mL) if using solvent.

-

Add Thionyl Chloride (1.1 mL, ~15 mmol) dropwise.

-

Add 2 drops of dry DMF. Causality: DMF reacts with SOCl₂ to form the chloroiminium ion (Vilsmeier reagent), which is a far more potent chlorinating agent than SOCl₂ alone, accelerating the reaction and lowering the required temperature.

-

-

Reaction: Heat the mixture to 60–70°C for 2–3 hours.

-

Visual Check: The suspension should become a clear solution as the acid is consumed.

-

-

Workup:

-

Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) at <50°C.

-

Critical: Add fresh toluene (5 mL) and re-evaporate (azeotropic removal of residual SOCl₂).

-

-

Isolation: The residue is the crude acid chloride. It is typically used immediately in the next step without purification to prevent hydrolysis.

Validation Checkpoints (Quality Control)

-

Checkpoint A (In-Process): Take a 10 µL aliquot and quench it in 0.5 mL dry methanol. Spot this on a TLC plate against the starting acid.

-

Success Criteria: The "methyl ester" spot (higher R_f) should be visible, and the starting acid spot should be absent.

-

-

Checkpoint B (FT-IR):

-

Acid (Start): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700–1720 cm⁻¹).

-

Chloride (End): Disappearance of O-H stretch; shift of C=O stretch to ~1790–1815 cm⁻¹ (characteristic of acyl chlorides).

-

Application Workflows & Derivatization

This molecule is rarely the end product. It is a transient intermediate used to generate libraries of bioactive compounds.

Common Derivatization Pathways

-

Amidation (Drug Discovery): Reaction with amines to form amides. This is common in the synthesis of Metamifop analogs (herbicides) or PPAR agonists.

-

Esterification: Reaction with alcohols to form prodrug esters.

-

Friedel-Crafts Acylation: Intramolecular cyclization to form tricyclic scaffolds (e.g., fluorenone derivatives), though this requires specific Lewis acid conditions.

Workflow Visualization: Derivatization Logic

Figure 2: Synthetic utility and downstream pathways for the acyl chloride.

References

-

PubChem. (2025).[1][2] 2-(4-Biphenylyl)propionic acid (Parent Acid) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Hui, Y. Z., et al. (2018).[3] "Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides." Journal of Chemical and Pharmaceutical Research, 10(4): 104-106.[3] Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride synthesis protocols).

Sources

"2-(Biphenyl-4-yloxy)propanoyl chloride" solubility and stability

Solubility Profile, Stability Mechanisms, and Handling Protocols[1][2]

Executive Summary & Chemical Identity[1][2][3]

2-(Biphenyl-4-yloxy)propanoyl chloride (CAS: 1160264-64-1) is a high-reactivity electrophilic intermediate used primarily in the synthesis of PPAR

Its utility in drug development stems from its ability to introduce the 2-(biphenyl-4-yloxy)propyl pharmacophore via nucleophilic acyl substitution.[1][2] However, its handling is governed by its acute moisture sensitivity and propensity for hydrolysis.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 2-(4-Phenylphenoxy)propanoyl chloride |

| CAS Number | 1160264-64-1 |

| Molecular Formula | C |

| Molecular Weight | 260.72 g/mol |

| Physical State | Off-white solid or viscous yellow oil (purity dependent) |

| Key Moiety |

Solubility Dynamics

The solubility of 2-(Biphenyl-4-yloxy)propanoyl chloride is dictated by two competing factors: the lipophilicity of the biphenyl tail and the electrophilicity of the acyl chloride head.[1][2]

2.1 The "Solubility vs. Reactivity" Matrix

Researchers must distinguish between thermodynamic solubility (inert dissolution) and reactive dissolution (solvolysis).

| Solvent Class | Solubility Status | Interaction Mechanism | Recommendation |

| Chlorinated (DCM, CHCl | High | Inert Van der Waals dispersion.[1][2] | Primary Solvent for synthesis/transport. |

| Aromatic (Toluene, Benzene) | High | Excellent for reflux reactions (high BP). | |

| Ethers (THF, Et | Moderate-High | Dipole-dipole.[1][2] | Good, but THF must be anhydrous/peroxide-free.[1][2] |

| Alcohols (MeOH, EtOH) | Pseudo-soluble | Rapid Solvolysis. Forms esters (e.g., Methyl 2-(biphenyl-4-yloxy)propionate).[1][2] | FORBIDDEN for storage. Used only for derivatization. |

| Water | Insoluble/Reactive | Hydrolysis. Forms parent acid + HCl gas.[3] | Strictly Avoid. |

| Alkanes (Hexane, Pentane) | Low | Poor solvation of polar -COCl group.[2] | Useful for precipitation/crystallization. |

2.2 Solvation Protocol

Expert Insight: When preparing stock solutions for biological assays (e.g., acylation of proteins), do not use DMSO directly if the DMSO contains trace water. The acid chloride will hydrolyze.[3][4][5][6]

-

Protocol: Dissolve the chloride in anhydrous Dichloromethane (DCM) first to verify clarity (absence of hydrolyzed acid precipitate), then dilute into the reaction matrix.

Stability & Degradation Mechanisms

The stability of this molecule is binary: indefinitely stable under inert gas, but rapidly degrading in ambient air.

3.1 Hydrolysis Mechanism (The Primary Threat)

The degradation pathway is a nucleophilic acyl substitution where atmospheric moisture attacks the carbonyl carbon. This is autocatalytic; the generated HCl can protonate the carbonyl oxygen, making it more electrophilic and accelerating further hydrolysis.

Figure 1: Hydrolysis mechanism.[2] The reaction releases HCl fumes, a visible indicator of degradation.

3.2 Thermal Stability

-

Decarbonylation: Unlike phenylacetyl chlorides,

-aryloxypropionyl chlorides are relatively resistant to thermal decarbonylation (loss of CO) below 100°C.[2] -

Storage Rule: Store at -20°C under Argon.

-

Shelf-Life: >12 months if seal is unbroken.[1][2] <48 hours in solution if not strictly anhydrous.

Synthesis & Handling Protocols

This section details the preparation of the chloride from its parent acid, 2-(4-biphenylyloxy)propionic acid (CAS 35888-99-4).[1][2]

4.1 Synthesis Workflow (Thionyl Chloride Method)

This protocol avoids phosphorus reagents (PCl

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, reflux condenser, and a CaCl

drying tube (or N -

Dissolution: Suspend the parent acid in Toluene (approx. 5-10 mL per gram).

-

Activation: Add Thionyl Chloride dropwise via syringe.

-

Catalysis: Add 1 drop of DMF. Note: Vigorous bubbling (HCl/SO

) will occur.[2] -

Reflux: Heat to 70-80°C for 2-3 hours. The suspension should clear, indicating conversion to the soluble acid chloride.

-

Workup (Critical):

-

Evaporate solvent and excess SOCl

under reduced pressure (Rotavap). -

Chase Step: Add fresh Toluene and re-evaporate (2x) to azeotrope trace SOCl

. -

Result: The residue is the crude acid chloride, usually sufficiently pure (>95%) for subsequent acylation steps.

-

Figure 2: Synthesis workflow from parent acid to acid chloride using the Thionyl Chloride method.

4.2 Handling "Self-Validating" System

To ensure the integrity of the reagent before use without running a full NMR:

-

Visual Check: The compound should be clear/yellow. Turbidity implies hydrolysis (insoluble acid formation).

-

Fume Test: Open the vessel carefully. If visible white fumes form immediately upon contact with moist air, the acid chloride is active (reacting with air moisture to release HCl). Note: Perform this in a fume hood.

Analytical Validation

Due to the reactive nature of the chloride, direct HPLC is difficult (it hydrolyzes on the column).

Derivatization Protocol for QC:

-

Take a small aliquot (10 mg) of the acid chloride.

-

Quench into Methanol (1 mL) containing 1 drop of Pyridine.

-

Wait 10 minutes.

-

Analyze via HPLC/GC.

-

Target: You are looking for the Methyl Ester peak.

-

If the Acid peak is present, the starting material was already degraded before derivatization.

-

This confirms the purity of the reactive chloride species.

-

References

-

Compound Identity & Intermediates

-

Mechanistic Grounding (Acid Chloride Hydrolysis)

-

Handling Protocols

-

Avanti Polar Lipids. "Storage and Handling of Lipophilic Derivatives." Accessed Feb 22, 2026. [Link]

-

-

Synthetic Context (Fibrate Analogs)

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2(4-Biphenyl)propionic acid | C15H14O2 | CID 3082434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. (+)-2-(4-Biphenyl)propionic acid | C15H14O2 | CID 448006 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrolysis of 2-(Biphenyl-4-yloxy)propanoyl Chloride: Mechanism, Kinetics, and Practical Application

Abstract: This technical guide provides an in-depth examination of the reaction between 2-(Biphenyl-4-yloxy)propanoyl chloride and water. As a key intermediate in the synthesis of complex organic molecules, understanding the nuances of its hydrolysis is critical for researchers and professionals in drug development and chemical synthesis. This document elucidates the underlying reaction mechanism, explores the factors governing its kinetics, and presents a detailed, field-proven experimental protocol for its controlled execution and analysis.

Introduction: Significance of 2-(Biphenyl-4-yloxy)propanoyl Chloride

2-(Biphenyl-4-yloxy)propanoyl chloride is a reactive acyl chloride derivative. Its core structure is closely related to the 2-arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens".[1][2] The biphenyl moiety is a significant pharmacophore in medicinal chemistry, and intermediates like this are pivotal in the synthesis of advanced pharmaceutical ingredients.

The high reactivity of the acyl chloride functional group makes it an excellent precursor for creating esters, amides, and carboxylic acids. However, this same reactivity necessitates a thorough understanding and precise control over its handling, especially concerning its sensitivity to moisture. Uncontrolled hydrolysis can lead to reduced yields of the desired product and the formation of corrosive byproducts. This guide serves as a comprehensive resource for navigating the controlled hydrolysis of this important synthetic intermediate.

The Hydrolysis Reaction: A Mechanistic Deep Dive

The reaction of 2-(Biphenyl-4-yloxy)propanoyl chloride with water is a classic example of nucleophilic acyl substitution, resulting in the formation of 2-(4-biphenylyloxy)propanoic acid and hydrochloric acid.[3][4] The reaction is typically rapid and exothermic.

The process unfolds via a well-established addition-elimination mechanism:

-

Nucleophilic Addition: The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of a water molecule on the highly electrophilic carbonyl carbon of the acyl chloride.[5][6] This electrophilicity arises from the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[6][7] This attack breaks the π-bond of the carbonyl group, forming a transient tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled. Chloride is an excellent leaving group due to its ability to stabilize the negative charge.[3][5]

-

Deprotonation: The resulting species is a protonated carboxylic acid (an oxonium ion). A nearby water molecule acts as a base, abstracting a proton to yield the final, neutral 2-(4-biphenylyloxy)propanoic acid product and a hydronium ion (which exists in equilibrium with the chloride ion as hydrochloric acid).[5]

Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.

Factors Governing the Reaction Dynamics

While the mechanism is straightforward, the reaction's rate and outcome are governed by several interconnected factors. For a molecule like 2-(Biphenyl-4-yloxy)propanoyl chloride, these considerations are crucial for achieving a controlled transformation.

-

Steric Hindrance: The biphenyl-4-yloxy group is sterically demanding. This bulkiness impedes the trajectory of the incoming water nucleophile, slowing the rate of reaction compared to less hindered acyl chlorides like ethanoyl chloride.[3][8] This inherent moderation is advantageous, as it makes the reaction less violent and more controllable in a laboratory setting.

-

Solvent Selection: The choice of solvent is critical. For analytical studies, a solvent that is miscible with both the acyl chloride and water, such as acetone or tetrahydrofuran (THF), can be used. In a preparative setting, a biphasic system (e.g., dichloromethane and water) with vigorous stirring can effectively manage the exothermic nature of the reaction by controlling the interfacial area where the reaction occurs. Increasing the polarity of the solvent medium generally accelerates the reaction by stabilizing the charged tetrahedral intermediate.[9]

-

Temperature Control: The hydrolysis of acyl chlorides is exothermic. Without proper temperature management, the reaction can accelerate uncontrollably, potentially leading to side reactions or safety hazards. Performing the initial addition of water at reduced temperatures (e.g., 0-5 °C) is a standard and essential practice to maintain control.

-

Role of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In many synthetic applications where the acid-sensitive products are desired, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is added to the reaction mixture.[2] The base acts as an acid scavenger, neutralizing the HCl as it forms. This prevents potential acid-catalyzed degradation of products and drives the reaction to completion.

Experimental Protocol for Controlled Hydrolysis

This protocol provides a self-validating method for the quantitative conversion of 2-(Biphenyl-4-yloxy)propanoyl chloride to its corresponding carboxylic acid.

Objective: To hydrolyze 2-(Biphenyl-4-yloxy)propanoyl chloride with high yield and purity.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-(Biphenyl-4-yloxy)propanoyl chloride | 260.72[10] | 10.0 | 2.61 g |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| Deionized Water | 18.02 | ~200 | ~3.6 mL (2 eq.) |

| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | - | ~5 g |

| Hydrochloric Acid (1M aq.) | - | - | ~20 mL |

| Saturated Sodium Chloride solution (Brine) | - | - | ~20 mL |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Biphenyl-4-yloxy)propanoyl chloride (2.61 g, 10.0 mmol).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent premature reaction with atmospheric moisture.[3]

-

Dissolution: Add anhydrous dichloromethane (50 mL) and triethylamine (1.67 mL, 12.0 mmol) to the flask. Stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Nucleophilic Addition: Add deionized water (0.36 mL, 20.0 mmol, 2.0 equivalents) dropwise to the cold, stirring solution over 10-15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting acyl chloride spot and the appearance of a new, more polar spot for the carboxylic acid indicates completion.

Workup & Purification:

-

Quenching & Acidification: Transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (20 mL) to remove excess triethylamine.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (20 mL) and then with saturated brine (20 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[2]

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

Recrystallization: Purify the resulting solid, 2-(4-biphenylyloxy)propanoic acid, by recrystallization from a suitable solvent system (e.g., Toluene or Ethanol/Water) to obtain a pure, crystalline product.

Characterization:

-

Melting Point: Determine the melting point of the purified product and compare it to literature values.

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR. The FT-IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). The ¹H NMR should show the disappearance of the reactive acyl chloride proton environment and the appearance of a downfield carboxylic acid proton signal (>10 ppm).

Caption: A standard workflow for the controlled hydrolysis of an acyl chloride.

Conclusion

The hydrolysis of 2-(Biphenyl-4-yloxy)propanoyl chloride is a fundamental transformation governed by the principles of nucleophilic acyl substitution. While the reaction is energetically favorable and proceeds readily, its successful application in a synthetic context hinges on the careful control of reaction conditions. By managing temperature, choosing an appropriate solvent system, and employing an acid scavenger, the reaction can be guided to produce the desired 2-(4-biphenylyloxy)propanoic acid in high yield and purity. The insights and protocols detailed in this guide provide researchers with the necessary framework to confidently handle this reactive intermediate, ensuring reproducible and reliable results in their synthetic endeavors.

References

-

RASĀYAN J. Chem. A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. [Link]

-

Morrone, R., et al. (PDF) Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. [Link]

-

Gpatindia. FENOPROFEN Synthesis, SAR, MCQ,Structure, Chemical Properties and Therapeutic Uses. [Link]

-

TutorChase. Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. [Link]

-

Camerman, A., et al. (2005). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. PubMed. [Link]

-

Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. [Link]

-

Molbank. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]

-

Venkat Rao, S., et al. (2021). A GREEN, LARGE SCALE SYNTHESIS OF FENOPROFEN CALCIUM DIHYDRATE WITH SIMPLE CALCIUM (II) CARBONATE AND WATER. ResearchGate. [Link]

-

LibreTexts Chemistry. (2024). Chemistry of Acid Halides. [Link]

-

ZNotes. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

Doc Brown's Chemistry. The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. [Link]

-

Organic Syntheses. o- AND p-PROPIOPHENOL. [Link]

-

Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Link]

-

Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

-

Save My Exams. (2025). Reactions of Acyl Chlorides | A Level Chemistry Revision Notes. [Link]

-

Chemguide. EXPLAINING NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND WATER. [Link]

-

PubChemLite. 2-(4-biphenylyloxy)propionic acid (C15H14O3). [Link]

-

PrepChem.com. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

-

PubChem. 2-(4-Biphenyl)propionic acid, (-)-. [Link]

- Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

ResearchGate. Reaction of biphenyl with acyl chloride derivatives. [Link]

-

ChemistryEurope. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S)-3,4-Dihydro-3-methyl-2H-[3][11]benzoxazines. [Link]

-

Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. [Link]

-

Asian Journal of Chemistry. Kinetic Studies on the Reaction between Benzyl/ Phenacyl Chloride and N,N-Dimethylaniline. [Link]

- Google Patents. CN106749170A - A kind of synthesis technique of 2 phenoxy group propionyl chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tutorchase.com [tutorchase.com]

- 4. savemyexams.com [savemyexams.com]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. savemyexams.com [savemyexams.com]

- 8. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 9. asianpubs.org [asianpubs.org]

- 10. molcore.com [molcore.com]

- 11. Bot Verification [rasayanjournal.co.in]

Technical Guide: 2-(Biphenyl-4-yloxy)propanoyl Chloride as a Privileged Scaffold in Medicinal Chemistry

Topic: 2-(Biphenyl-4-yloxy)propanoyl chloride and its role in organic synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-(Biphenyl-4-yloxy)propanoyl chloride (CAS: 1160264-64-1) represents a critical intermediate in the synthesis of aryloxyalkanoic acid derivatives. Unlike the structurally related "profen" class of NSAIDs (which possess a direct aryl-carbon bond), this compound features an ether linkage (

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in high-value organic transformations, designed for the operational scientist.

Chemical Profile & Structural Logic

The compound is an acyl chloride derivative of 2-(4-biphenylyloxy)propionic acid. Its reactivity is dominated by the electrophilic carbonyl carbon, activated by the chloride leaving group, and the electron-rich biphenyl ether moiety.

| Property | Data |

| Chemical Name | 2-(Biphenyl-4-yloxy)propanoyl chloride |

| CAS Number | 1160264-64-1 |

| Molecular Formula | |

| Molecular Weight | 260.72 g/mol |

| Structural Class | Aryloxypropionic Acid Chloride |

| Key Moiety | Biphenyl ether (Lipophilic domain); Acyl chloride (Reactive warhead) |

| Stability | Moisture sensitive (hydrolyzes to parent acid and HCl) |

Structural Distinction: The "Oxy" Linker

It is imperative to distinguish this compound from Flurbiprofen or Fenbufen intermediates.

-

Profens:

(Direct C-C bond). -

Target Compound:

(Ether linkage). -

Implication: The ether oxygen introduces a hydrogen-bond acceptor site and alters the bond angle/flexibility between the aromatic lipophile and the carboxylic pharmacophore, often essential for binding to nuclear receptors like PPAR

.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride is best approached via a convergent pathway starting from 4-phenylphenol. The following protocol emphasizes process safety and intermediate validation.

Stage 1: Williamson Ether Synthesis (Scaffold Construction)

Objective: Synthesize Ethyl 2-(biphenyl-4-yloxy)propionate.

-

Reagents: 4-Phenylphenol (1.0 eq), Ethyl 2-chloropropionate (1.2 eq),

(2.0 eq), Acetone or DMF. -

Mechanism:

displacement of chloride by the phenoxide ion. -

Protocol:

-

Dissolve 4-phenylphenol in acetone. Add anhydrous

. -

Reflux for 30 mins to generate phenoxide.

-

Add Ethyl 2-chloropropionate dropwise. Reflux for 6-8 hours.

-

Validation: TLC (

, Hexane/EtOAc) should show disappearance of phenol (

-

Stage 2: Hydrolysis & Activation (The Chloride Generation)

Objective: Convert ester to acid, then to acid chloride.

-

Reagents:

-

Hydrolysis: NaOH (aq), EtOH.

-

Chlorination: Thionyl Chloride (

) or Oxalyl Chloride ((

-

-

Protocol:

-

Saponify the ester with NaOH/EtOH, acidify with HCl to precipitate 2-(Biphenyl-4-yloxy)propionic acid . Dry thoroughly.

-

Suspend the dry acid in anhydrous Toluene or DCM.

-

Add

(1.5 eq) and 1 drop of DMF (catalyst). -

Reflux (Toluene) or stir at RT (DCM) until gas evolution (

, HCl) ceases. -

Remove solvent/excess

under reduced pressure to yield the crude acid chloride.

-

Mechanistic Diagram: Synthesis Pathway[2]

Caption: Step-wise synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride via Williamson ether synthesis followed by acid chloride activation.

Reactivity & Applications in Organic Synthesis[1][2][3][4]

The utility of 2-(Biphenyl-4-yloxy)propanoyl chloride lies in its role as a versatile electrophile. It is primarily used to introduce the lipophilic biphenyl-oxy-ethyl motif into larger molecular architectures.

A. Amidation (Schotten-Baumann Conditions)

This is the most common application. The chloride reacts with primary or secondary amines to form amides.

-

Application: Synthesis of biologically active amides, such as amino-coumarin derivatives (anticoagulant/anti-inflammatory hybrids) or hydrazones .

-

Protocol: Dissolve amine in DCM/Pyridine. Add acid chloride at 0°C.

-

Significance: The resulting amides often exhibit enhanced membrane permeability due to the biphenyl tail.

B. Friedel-Crafts Acylation

While the biphenyl ring itself is electron-rich, the acid chloride moiety allows it to act as an acylating agent for other aromatic systems.

-

Reagent:

(Lewis Acid).[1] -

Substrate: Electron-rich arenes (e.g., anisole, thiophene).

-

Outcome: Formation of aryl-ketones, which are precursors to photo-initiators or liquid crystals.

C. Heterocycle Formation

Reaction with hydrazine derivatives or amidoximes can yield oxadiazoles or triazoles, incorporating the biphenyl ether side chain.

-

Example: Reaction with a carbohydrazide followed by cyclization (

) yields 1,3,4-oxadiazoles, a common scaffold in antimicrobial research.

Reactivity Workflow Diagram

Caption: Divergent synthesis applications of 2-(Biphenyl-4-yloxy)propanoyl chloride in generating amides, heterocycles, and ketones.

Handling & Safety Protocols

As an acid chloride, this compound poses specific hazards that require strict engineering controls.

-

Moisture Sensitivity: Reacts violently with water to release HCl gas.

-

Control: Store under inert atmosphere (

or Ar). Use Schlenk lines for transfer.

-

-

Corrosivity: Causes severe skin burns and eye damage.

-

PPE:[2] Neoprene gloves, chemical splash goggles, and face shield.

-

-

Quenching Protocol: Do not pour water directly onto the pure compound. Dilute with DCM first, then slowly add to a stirred solution of saturated sodium bicarbonate (

) at 0°C.

References

-

MDPI. (2023). Synthesis of 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank.[3] Retrieved from [Link][4][1][3]

-

ResearchGate. (2023). Reaction of biphenyl with acyl chloride derivatives: Antimicrobial Applications. Retrieved from [Link]

Sources

The Strategic Integration of 2-(Biphenyl-4-yloxy)propanoyl Chloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of therapeutic agents. This in-depth technical guide focuses on a key building block that leverages this scaffold: 2-(Biphenyl-4-yloxy)propanoyl chloride . We will explore its synthesis, reactivity, and strategic applications in the design and development of novel therapeutics. This guide moves beyond a simple recitation of facts to provide a nuanced understanding of the causality behind its use, supported by detailed experimental protocols and an exploration of the structure-activity relationships that govern its efficacy.

The Rationale for the Biphenyl-4-yloxy-propanoyl Scaffold: A Privileged Substructure

The biphenyl substructure is a recurring motif in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including anti-inflammatory, antihypertensive, and anticancer agents.[1][2] Its prevalence is not coincidental but rather a consequence of its unique physicochemical properties. The two phenyl rings, connected by a single bond, create a semi-rigid yet conformationally flexible scaffold that can effectively probe the binding pockets of various biological targets. This rotational flexibility allows for an induced-fit mechanism of binding, often leading to high-affinity interactions.

The addition of the ether linkage and the propionyl chloride functionality to the biphenyl core in 2-(Biphenyl-4-yloxy)propanoyl chloride further enhances its utility as a building block in medicinal chemistry. The ether linkage introduces a degree of flexibility and can act as a hydrogen bond acceptor, while the propionyl chloride group provides a reactive handle for the facile introduction of this entire privileged scaffold onto a variety of molecular frameworks.

The inclusion of the propionyl group, in particular, is reminiscent of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. This structural similarity suggests that the "biphenyl-4-yloxy-propanoyl" moiety can be strategically employed to design molecules with anti-inflammatory properties or to interact with targets that have binding sites amenable to such structures.

Synthesis of 2-(Biphenyl-4-yloxy)propanoyl Chloride: A Two-Step Approach

The synthesis of the title compound is a straightforward two-step process, commencing with the formation of the corresponding carboxylic acid via a Williamson ether synthesis, followed by conversion to the highly reactive acyl chloride.

Step 1: Synthesis of 2-(Biphenyl-4-yloxy)propanoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an organohalide.[3][4] In this case, 4-hydroxybiphenyl is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 2-halopropanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Diagram of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the synthesis of 2-(Biphenyl-4-yloxy)propanoic acid.

Experimental Protocol: Synthesis of 2-(Biphenyl-4-yloxy)propanoic Acid

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybiphenyl (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the biphenyl-4-oxide (phenoxide).

-

Nucleophilic Substitution: To the resulting solution, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Ester Hydrolysis: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a mixture of ethanol and aqueous sodium hydroxide (2 M) and heat to reflux for 2-3 hours to hydrolyze the ester.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(biphenyl-4-yloxy)propanoic acid.

Step 2: Conversion to 2-(Biphenyl-4-yloxy)propanoyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5][6][7]

Diagram of the Acyl Chloride Formation Workflow:

Caption: Conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol: Synthesis of 2-(Biphenyl-4-yloxy)propanoyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, place 2-(biphenyl-4-yloxy)propanoic acid (1 equivalent).

-

Add an excess of thionyl chloride (2-3 equivalents) to the flask. A co-solvent such as toluene or dichloromethane can be used if necessary.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction and Work-up: Gently heat the reaction mixture to reflux (typically 70-80 °C) for 2-3 hours. The evolution of gases (SO₂ and HCl) will be observed.

-

After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with a high-boiling inert solvent like toluene to ensure complete removal of residual thionyl chloride.[8]

-

The resulting crude 2-(biphenyl-4-yloxy)propanoyl chloride is often used in the next step without further purification.

Physicochemical Properties and Spectroscopic Characterization

A summary of the key physicochemical properties of 2-(biphenyl-4-yloxy)propanoyl chloride is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

| Appearance | Expected to be a solid or high-boiling liquid |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, likely in the range of 7.0-8.0 ppm. The methine proton of the propionyl group would appear as a quartet, and the methyl protons as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acyl chloride (typically around 170 ppm), along with the aromatic carbons of the biphenyl moiety and the aliphatic carbons of the propionyl group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the region of 1780-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.

Applications in Medicinal Chemistry: A Versatile Building Block

The high reactivity of the acyl chloride functional group makes 2-(Biphenyl-4-yloxy)propanoyl chloride a versatile building block for the synthesis of a wide range of derivatives. Its primary application lies in the acylation of various nucleophiles to introduce the biphenyl-4-yloxy-propanoyl scaffold.

Amide Bond Formation: Accessing Bioactive Amides

The reaction of 2-(biphenyl-4-yloxy)propanoyl chloride with primary and secondary amines is a facile and high-yielding method for the synthesis of amides. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in a vast number of biologically active molecules.

Diagram of Amide Bond Formation:

Caption: General scheme for the synthesis of amides.

Experimental Protocol: General Procedure for Amide Synthesis

-

In a round-bottom flask, dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an HCl scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-(biphenyl-4-yloxy)propanoyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

Ester and Thioester Formation

Similarly, 2-(biphenyl-4-yloxy)propanoyl chloride readily reacts with alcohols and thiols to form the corresponding esters and thioesters, respectively. These functional groups can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The reaction with alcohols is typically carried out in the presence of a base like pyridine.

Synthesis of Heterocyclic Scaffolds

The reactivity of 2-(biphenyl-4-yloxy)propanoyl chloride can be harnessed to construct more complex heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazolidinones or other nitrogen-containing heterocycles, which are prevalent in many drug candidates.[9][10]

Application in Solid-Phase Synthesis

The robust reactivity of acyl chlorides makes them suitable for use in solid-phase synthesis, a cornerstone of modern combinatorial chemistry and drug discovery.[11][12][13] 2-(Biphenyl-4-yloxy)propanoyl chloride can be used to acylate resin-bound amines or alcohols, allowing for the rapid generation of libraries of compounds containing the biphenyl-4-yloxy-propanoyl scaffold. This approach is particularly valuable for structure-activity relationship (SAR) studies, where a diverse range of analogs needs to be synthesized and screened efficiently.

Diagram of Solid-Phase Synthesis Application:

Caption: Use of the building block in solid-phase synthesis.

Structure-Activity Relationship (SAR) Insights

The "biphenyl-4-yloxy-propanoyl" scaffold provides a rich platform for SAR studies. Key points of diversification include:

-

Substitution on the Biphenyl Rings: The aromatic rings can be substituted with various functional groups to modulate electronic properties, lipophilicity, and steric bulk. This can lead to enhanced binding affinity and selectivity for the target protein.

-

Modification of the Propionyl Moiety: The methyl group on the propionyl chain can be replaced with other alkyl or aryl groups to explore the steric requirements of the binding pocket.

-

Derivatization of the Acyl Chloride: As discussed, the acyl chloride can be converted into a wide range of functional groups, each imparting different physicochemical and pharmacological properties to the final molecule.

Studies on related biphenyl and diphenyl ether-containing compounds have shown that modifications to the substitution pattern on the aromatic rings can significantly impact biological activity.[14][15][16][17] For example, the introduction of electron-withdrawing or electron-donating groups can influence the molecule's interaction with the target and its metabolic stability.

Safety and Handling

2-(Biphenyl-4-yloxy)propanoyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all acyl chlorides, it is sensitive to moisture and will react with water to produce hydrochloric acid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-(Biphenyl-4-yloxy)propanoyl chloride represents a strategically important building block for medicinal chemists. Its straightforward synthesis, coupled with the inherent advantages of the biphenyl scaffold, provides a powerful tool for the design and synthesis of novel therapeutic agents. The high reactivity of the acyl chloride functionality allows for its efficient incorporation into a diverse range of molecular architectures, making it an invaluable component in the drug discovery and development toolbox. A thorough understanding of its synthesis, reactivity, and the underlying principles of its application will undoubtedly continue to fuel the discovery of new and improved medicines.

References

- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- BenchChem. (2025, December). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- Sigma-Aldrich. (n.d.). 2-(Biphenyl-4-yl)propionic acid British Pharmacopoeia (BP) Reference Standard.

- LGC Standards. (n.d.). (2RS)-2-(Biphenyl-4-yl)propanoic Acid.

- Pharmaffiliates. (n.d.). Product Name : 2-(biphenyl-4-yl)propionic acid (46RB).

- precisionFDA. (n.d.). 2-(4-BIPHENYLYL)PROPIONIC ACID, (S)-.

- Santa Cruz Biotechnology. (n.d.). 2-(biphenyl-4-yloxy)propanoyl chloride.

- Org. Lett. (2004, October 28). Solid-phase combinatorial synthesis of peptide-biphenyl hybrids as calpain inhibitors.

- British Pharmacopoeia. (2022, April 1). BP Product List 1st April 2022.xlsx.

- MDPI. (2023, July 3). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.

- YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1.

- AIR Unimi. (2025, May 16).

- PubMed. (n.d.). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity.

- ResearchGate. (2025, October 12). (PDF) 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Bentham Science. (2017, September 12).

- PubMed. (2008, December 1).

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- PubMed. (2005, July 1).

- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165).

- PubMed. (2022, April 15). Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles.

- PMC. (2023, June 16).

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- European Journal of Chemistry. (2011, June 15).

- ResearchGate. (2025, August 6). (PDF)

- ResearchGate. (2018, September 13). How i can modify fatty acid in to acyl chloride using thionyl chloride ?.

- ResearchGate. (2025, August 10). Solid-Phase Combinatorial Synthesis of Peptide−Biphenyl Hybrids as Calpain Inhibitors † , ‡ | Request PDF.

- Stanford Medicine. (n.d.). A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases.

- Molbank. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.

- ZHIWEI CHEN, LING JIANG, WEIKE SU* AND ZHIJUN XU. (2012).

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of PBIP2.

Sources

- 1. 2-(biphenyl-4-yloxy)propanoyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. peptide.com [peptide.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael’s acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Solid-phase combinatorial synthesis of peptide-biphenyl hybrids as calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationship models for prediction of the toxicity of polybrominated diphenyl ether congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"2-(Biphenyl-4-yloxy)propanoyl chloride" in the synthesis of bioactive molecules

Application Note: 2-(Biphenyl-4-yloxy)propanoyl Chloride in Bioactive Molecule Synthesis

Executive Summary

2-(Biphenyl-4-yloxy)propanoyl chloride is a specialized electrophilic intermediate derived from 2-(4-biphenylyloxy)propionic acid (CAS 5555-13-5). Structurally, it combines a lipophilic biphenyl ether moiety with a reactive acyl chloride terminus. This scaffold acts as a "privileged structure" in medicinal and agrochemical chemistry, serving as a critical building block for two major classes of bioactive molecules: PPAR

This guide provides a rigorous technical overview of its synthesis, reactivity, and application in generating amide and ester libraries for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 2-([1,1'-Biphenyl]-4-yloxy)propanoyl chloride |

| Parent Acid | 2-(4-Biphenylyloxy)propionic acid (CAS 5555-13-5) |

| Molecular Formula | |

| Molecular Weight | 260.72 g/mol |

| Functional Class | Aryloxyalkanoic acid chloride |

| Key Pharmacophore | PPAR agonist motif; Auxinic herbicide motif |

| Storage | Moisture sensitive; Store under inert gas ( |

Strategic Applications in Drug Discovery

Metabolic Regulators (PPAR Agonists)

The 2-aryloxypropionic acid motif is the defining pharmacophore of Fibrates (e.g., Clofibrate, Fenofibrate), which regulate lipid metabolism via Peroxisome Proliferator-Activated Receptor alpha (PPAR

-

Mechanism: The acid chloride allows the attachment of varying lipophilic "tails" (esters/amides) to optimize binding affinity to the PPAR ligand-binding domain (LBD).

-

Application: Synthesis of novel lipid-lowering agents by coupling with amino acid esters or heterocyclic amines.

Auxinic Herbicides

Structurally analogous to Mecoprop and Diclofop , this scaffold mimics the plant growth hormone indole-3-acetic acid (IAA).

-

Mechanism: Induces uncontrolled growth and epinasty in broadleaf weeds.

-

Application: The chloride is used to synthesize ester prodrugs (e.g., methyl/ethyl esters) which enhance cuticle penetration before being hydrolyzed back to the active acid inside the plant.

Synthetic Workflow & Mechanism

The following diagram illustrates the conversion of the parent acid to the chloride, followed by divergent synthesis into bioactive amides and esters.[1]

Figure 1: Divergent synthesis pathway from the parent acid to bioactive derivatives via the acyl chloride intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Biphenyl-4-yloxy)propanoyl Chloride

Note: This intermediate is highly reactive and typically prepared in situ or isolated without purification.

Reagents:

-

2-(4-Biphenylyloxy)propionic acid (1.0 eq)[2]

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride (1.2 eq) -

Catalytic DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with the parent acid (e.g., 10 mmol) and anhydrous DCM (20 mL) under an argon atmosphere.

-

Activation: Add catalytic DMF (1 drop).

-

Addition: Add

(15 mmol) dropwise at 0°C. -

Reaction: Allow the mixture to warm to room temperature and reflux for 2–3 hours. Gas evolution (

, -

Isolation: Evaporate the solvent and excess

under reduced pressure. -

Result: The residue is the crude acid chloride (yellowish oil/solid), used immediately in Protocol B.

Protocol B: Synthesis of Bioactive Amides (Schotten-Baumann Conditions)

Target: Synthesis of antimicrobial or anti-inflammatory amides (e.g., coupling with sulfanilamide or heterocyclic amines).

Reagents:

-

Crude 2-(Biphenyl-4-yloxy)propanoyl chloride (from Protocol A)

-

Target Amine (1.0 eq) (e.g., 4-fluoroaniline, amino-coumarin)

-

Triethylamine (

) or Pyridine (2.0 eq) -

Solvent: Anhydrous DCM or THF.

Step-by-Step:

-

Preparation: Dissolve the target amine (10 mmol) and

(20 mmol) in anhydrous DCM (30 mL) at 0°C. -

Coupling: Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes. Exothermic reaction—maintain temperature <5°C.

-

Incubation: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine).

-

Workup:

-

Wash organic layer with 1M HCl (to remove unreacted amine/pyridine).

-

Wash with Sat.

(to remove unreacted acid). -

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Chloride Step) | Incomplete activation; Moisture ingress. | Use fresh |

| Hydrolysis of Product | Wet solvents or humid atmosphere. | Store acid chloride under Argon; Use anhydrous solvents for coupling. |

| Impurity: Parent Acid | Incomplete coupling or hydrolysis during workup. | Ensure excess base ( |

| Oligomerization | High concentration leading to intermolecular reaction (rare for this structure). | Perform dropwise addition of the acid chloride to the amine (high dilution). |

References

-

Sigma-Aldrich. 2-(4-Biphenylyloxy)propionic acid - Product Specification. CAS: 5555-13-5.[3] Link

-

Vukic, M. et al. (2023). "Synthesis of 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide." Molbank, 2023(3), M1682. (Describes the analogous Schotten-Baumann coupling protocol for biphenyl-propionic derivatives). Link

- Wyrzykiewicz, E. et al. "Synthesis and antimicrobial activity of new N-substituted amides of 2-(4-phenylphenoxy)propionic acid." Journal of Heterocyclic Chemistry. (Foundational chemistry for aryloxyalkanoic amides).

-

Save My Exams. "Acyl Chlorides: Nucleophilic Addition-Elimination Mechanism." (General mechanistic grounding). Link

Sources

Analytical methods for "2-(Biphenyl-4-yloxy)propanoyl chloride" quantification

Abstract

This guide details the analytical methodology for the quantification of 2-(Biphenyl-4-yloxy)propanoyl chloride (CAS: 1160264-64-1), a highly reactive acyl chloride intermediate. Due to its rapid hydrolysis in the presence of moisture, direct analysis via standard aqueous Reverse-Phase HPLC (RP-HPLC) is technically flawed. This protocol establishes Pre-Column Derivatization with Methanol as the primary method to stabilize the analyte into its corresponding methyl ester, enabling precise discrimination between the active acid chloride and its hydrolysis degradant, 2-(Biphenyl-4-yloxy)propionic acid .

Introduction & Chemical Context

Acyl chlorides are critical electrophiles in drug discovery, often used to attach lipophilic scaffolds—like the biphenyl moiety—to pharmacophores. However, their high reactivity presents a "Heisenberg" analytical challenge: the act of measuring them in standard aqueous mobile phases destroys them.

The Analytical Challenge:

-

Instability: 2-(Biphenyl-4-yloxy)propanoyl chloride reacts with water to form HCl and the parent acid.

-

Chromatographic Artifacts: Injecting the chloride directly into an RP-HPLC system results in on-column hydrolysis, leading to peak broadening, retention time shifts, and carryover.

-

Differentiation: A simple hydrolysis method (converting everything to acid) fails to determine the purity of the acyl chloride, as it cannot distinguish between the active chloride and the acid impurity already present.[1]

The Solution: We employ a Quench-Derivatization strategy. By reacting the sample immediately with anhydrous methanol, the unstable chloride is converted to the stable methyl 2-(Biphenyl-4-yloxy)propanoate. The acid impurity remains underivatized (under non-catalyzed conditions), allowing simultaneous quantification of both species.

Analytical Strategy Visualization

The following diagram outlines the decision logic and reaction pathways for accurate quantification.

Figure 1: Analytical workflow comparing the flawed direct injection approach against the recommended derivatization strategy.

Method A: Methyl Ester Derivatization (Primary Protocol)

This is the standard for purity assay. It relies on the rapid, quantitative reaction of the acyl chloride with excess methanol.

Reagents & Standards

-

Solvent A: Anhydrous Methanol (HPLC Grade).

-

Solvent B: Acetonitrile (HPLC Grade).

-

Reference Standard (Ester): Methyl 2-(biphenyl-4-yloxy)propanoate (Synthesize or purchase).

-

Reference Standard (Acid): 2-(Biphenyl-4-yloxy)propionic acid (For impurity tracking).

-

Quench Buffer: 0.1% Diethylamine in Methanol (Optional, to neutralize HCl if acid sensitivity is a concern).

Sample Preparation Protocol

-

Weighing: Accurately weigh 25.0 mg of the sample into a dry 25 mL volumetric flask.

-

Derivatization: Immediately add 10 mL of Anhydrous Methanol .

-

Note: The reaction is exothermic and instantaneous. R-COCl + CH3OH → R-COOCH3 + HCl.

-

-

Sonication: Sonicate for 5 minutes to ensure complete dissolution and reaction.

-

Dilution: Dilute to volume with Acetonitrile or Methanol.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) | The Biphenyl stationary phase offers superior pi-pi selectivity for the biphenyl analyte compared to standard C18. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the free acid impurity, sharpening the peak. |

| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic esters. |

| Gradient | 0-2 min: 40% B 2-10 min: 40% -> 90% B 10-12 min: 90% B | Gradient ensures separation of the polar acid impurity (early eluting) from the non-polar ester (late eluting). |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |

| Wavelength | 254 nm | Max absorption for the biphenyl chromophore. |

| Injection Vol | 5 µL | Prevent column overload. |

Expected Chromatography

-

Peak 1 (Impurity): 2-(Biphenyl-4-yloxy)propionic acid (~4.5 min).

-

Peak 2 (Analyte): Methyl 2-(biphenyl-4-yloxy)propanoate (~8.2 min).

-

Resolution (Rs): > 3.0 required between acid and ester.

Method B: Indirect Hydrolysis (Mass Balance)

Use this method only if you lack the ester standard or need to determine the "Total Potential Acid" content.

Protocol

-

Dissolve 25 mg of sample in 10 mL of Acetonitrile:Water (50:50) containing 1% Triethylamine (TEA).

-

Heat at 40°C for 15 minutes to force complete hydrolysis.

-

Analyze using the same HPLC conditions as Method A.

-

Calculation: All chloride is converted to acid. Quantify against the Acid Standard.

-

Correction Factor: Apply molecular weight ratio (MW Chloride / MW Acid) to calculate original mass.

-

Method Validation Parameters (ICH Q2)

To ensure trustworthiness, the method must be validated.

| Parameter | Acceptance Criteria | Notes |

| Specificity | No interference at retention time of Ester or Acid in blank. | Verify methanol blank does not show peaks. |

| Linearity | R² > 0.999 over 50% - 150% target concentration. | Critical for quantitative assays. |

| Recovery | 98.0% - 102.0% | Spike pure acid chloride into matrix (if applicable) and derivatize. |

| Stability | Solution stable for >24 hours at 4°C. | The methyl ester is significantly more stable than the chloride. |

| LOD/LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Typically < 0.1% impurity level. |

Safety & Handling

-

Corrosivity: 2-(Biphenyl-4-yloxy)propanoyl chloride releases HCl gas upon contact with moisture. Handle strictly in a fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture ingress will degrade the standard rapidly.

References

-

Valvis, I. et al. (2017). "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Phenomenex. (2019).[2] "Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column." Molecules. Link

-

Sigma-Aldrich. (2025). "Derivatization of Fatty Acids to FAMEs: Technical Guide." Link

-

ICH. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Biphenyl-4-yloxy)propanoyl Chloride Synthesis

Executive Summary

The synthesis of 2-(Biphenyl-4-yloxy)propanoyl chloride is a critical intermediate step, often serving as a precursor for NSAID derivatives (like Fenoprofen analogs) or liquid crystal mesogens. While the chlorination of carboxylic acids is a standard transformation, this specific substrate presents unique challenges due to the ether linkage (acid sensitivity) and the biphenyl core (potential for intramolecular cyclization).

This guide addresses the three most common failure modes reported by researchers:

-

Hydrolysis (The "White Solid" Phenomenon): Reversion to starting material due to moisture.

-

Friedel-Crafts Cyclization: Unwanted ring closure catalyzed by trace metals.

-

Incomplete Conversion: Steric hindrance of the propionyl group.

Module 1: The Optimized Synthesis Protocol

Use this "Gold Standard" workflow to establish a baseline. Deviations from this protocol are the primary cause of yield loss.

Reaction Scheme:

The transformation utilizes Thionyl Chloride (

Figure 1: Standard synthesis workflow using Thionyl Chloride and DMF catalysis.

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, a reflux condenser, and a drying tube (

) or -

Solvation: Suspend 1.0 eq of 2-(Biphenyl-4-yloxy)propanoic acid in anhydrous Toluene (3-5 mL per gram of acid).

-

Note: The starting acid may not fully dissolve initially. This is normal.

-

-

Catalysis: Add DMF (Dimethylformamide) .

-

Ratio: 1-2 drops per 10 mmol of substrate.

-

Critical: Do not omit. Without DMF, the reaction may require excessive heat, promoting decomposition [1].

-

-

Chlorination: Add Thionyl Chloride (

) (1.5 eq) dropwise at room temperature. -

Reaction: Heat to mild reflux (

) for 2-3 hours.-

Endpoint: The reaction mixture should turn from a suspension to a clear, homogenous solution.

-

-

Workup: Cool to RT. Remove Toluene and excess

under reduced pressure (Rotavap).-

Chase: Add fresh toluene and evaporate again (2x) to azeotropically remove trace

.

-

Module 2: Troubleshooting Guide (Q&A)

Issue A: "I see a white solid precipitate after cooling or during workup."

Diagnosis: Hydrolysis (Reversion to Acid). The acid chloride is highly moisture-sensitive. If the product contacts moist air, it hydrolyzes back to the starting carboxylic acid, which is often insoluble in non-polar solvents (like Hexane or cold Toluene) and precipitates as a white solid.

Corrective Actions:

-

The "Nitrogen Blanket": Ensure the reaction is under a positive pressure of dry Nitrogen or Argon.

-

Glassware Prep: All glassware must be oven-dried (

for >2 hours). -

Reagent Check:

degrades over time. If your reagent is yellow/red, distill it before use or buy a fresh bottle. -

Recovery: If you have the white solid, filter it, dry it, and check the melting point.[1] If it matches the starting material, you can re-submit it to the reaction conditions.

Issue B: "The reaction turned black/tarry, and yield is low."

Diagnosis: Friedel-Crafts Cyclization or Ether Cleavage. The biphenyl ring is electron-rich. In the presence of strong Lewis Acids or excessive heat, the acyl chloride group can attack the biphenyl ring (intramolecular acylation), forming a fluorenone derivative [2].

Corrective Actions:

-

Remove Lewis Acids: Do NOT use metal spatulas or needles that may be corroded. Trace Iron (

) acts as a catalyst for cyclization. Use glass or Teflon-coated equipment. -

Temperature Control: Do not exceed

. Avoid "hard reflux" (violent boiling). A gentle simmer is sufficient. -

Avoid

: Never use Aluminum Chloride or similar Lewis acids with this substrate unless you intend to close the ring.

Issue C: "My yield is >100% and the NMR looks messy."

Diagnosis: Trapped Solvent or DMF Complex. Acid chlorides form complexes with DMF (the Vilsmeier reagent). If too much DMF is used or removal is inefficient, it remains in the oil.

Corrective Actions:

-

DMF Limit: Use strictly catalytic amounts (1 drop).

-

High Vac: Dry the final oil under high vacuum (<1 mbar) for at least 1 hour to remove trapped toluene/DMF.

Module 3: Analytical Verification (In-Process Controls)

Do not rely on TLC of the acid chloride directly (it hydrolyzes on the plate). Use the Methanol Quench Test .

The Methanol Quench Protocol

-

Take a small aliquot (

) of the reaction mixture. -

Add it to a vial containing

of dry Methanol. -

Wait 5 minutes (this converts the Acid Chloride to the Methyl Ester ).

-

Run TLC/GC-MS on this sample.

-

Success: You should see a distinct spot/peak for the Methyl Ester (usually higher

than the acid). -

Failure: If you see the Starting Acid peak, the reaction is incomplete. Add more

and reflux longer.

-

Data Interpretation Table:

| Method | Starting Material (Acid) | Product (Acid Chloride) | Quench Product (Methyl Ester) |

| IR Spectroscopy | Broad -OH ( | No -OH C=O Shift ( | N/A |

| 1H NMR | Acid proton at >11 ppm | No Acid proton Alpha-proton shifts downfield | Methyl singlet (~3.7 ppm) |

Module 4: Decision Tree for Troubleshooting

Figure 2: Logic flow for diagnosing common synthesis failures.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Discussion on intramolecular acylation risks).

-